Ethenesulfenic acid

Description

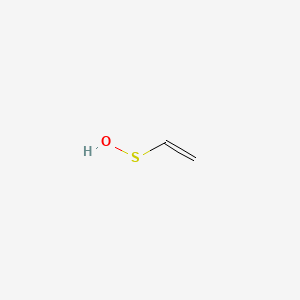

Ethenesulfenic acid (CH₂CHSOH, CAS No. 2492-74-2) is a sulfenic acid derivative characterized by the presence of a sulfenyl (-SOH) group attached to an ethene (vinyl) backbone. Sulfenic acids are transient intermediates in biochemical processes, particularly in the oxidation of cysteine thiol groups in proteins by reactive oxygen species . Their instability and high reactivity make experimental characterization challenging, necessitating advanced computational methods to determine key thermodynamic properties. This compound, like other sulfenic acids, plays a role in redox biology and organic synthesis, though its applications are less explored compared to more stable sulfonic or sulfinic acid derivatives .

Structurally, this compound consists of a planar vinyl group bonded to a sulfenyl group, with the sulfur atom exhibiting a trigonal pyramidal geometry. The molecule’s instability arises from the labile S–O bond, which predisposes it to tautomerization or decomposition into thioaldehydes and water .

Properties

CAS No. |

2492-74-2 |

|---|---|

Molecular Formula |

C2H4OS |

Molecular Weight |

76.12 g/mol |

IUPAC Name |

hydroxysulfanylethene |

InChI |

InChI=1S/C2H4OS/c1-2-4-3/h2-3H,1H2 |

InChI Key |

SLAWTOLLPNIOGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CSO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenesulfenic acid can be synthesized through several methods, including:

Oxidation of Thiols: One common method involves the oxidation of vinyl thiols using mild oxidizing agents such as hydrogen peroxide or organic peroxides.

Addition Reactions: Another approach is the addition of sulfenyl chlorides to alkenes, followed by hydrolysis to yield the sulfenic acid.

Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability, the methods mentioned above can be adapted for small-scale laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethenesulfenic acid undergoes various types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form ethenesulfinic acid and ethenesulfonic acid.

Reduction: It can be reduced back to the corresponding thiol.

Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, organic peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major Products Formed:

Ethenesulfinic Acid: Formed through oxidation.

Ethenesulfonic Acid: Formed through further oxidation.

Vinyl Thiol: Formed through reduction.

Scientific Research Applications

Ethenesulfenic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.

Industry: Although not widely used industrially, this compound can serve as a precursor for the synthesis of various sulfur-containing materials.

Mechanism of Action

The mechanism of action of ethenesulfenic acid involves its reactivity with nucleophiles and electrophiles. The sulfenic acid group (SOH) is highly reactive and can form various adducts with other molecules. This reactivity is due to the presence of the sulfur atom, which can undergo oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Sulfenic Acids

Sulfenic acids (R–SOH) exhibit distinct thermodynamic and chemical behaviors depending on the substituent (R) attached to the sulfur atom. Below, ethenesulfenic acid is compared with methanesulfenic acid (CH₃SOH), ethynesulfenic acid (HC≡CSOH), and benzenesulfenic acid (C₆H₅SOH) based on enthalpies of formation, stability, and reactivity.

Thermodynamic Properties

A 2022 study using coupled-cluster singles and doubles with perturbative triples (CCSD(T)) calculations provided revised enthalpies of formation (ΔfH⁰(298.15 K)) for key sulfenic acids :

| Compound | ΔfH⁰ (kcal/mol) | Experimental vs. Calculated Discrepancy |

|---|---|---|

| Methanesulfenic acid | -35.1 ± 0.4 | Disagrees with NIST data (higher value) |

| This compound | -11.2 ± 0.7 | No experimental data available |

| Ethynesulfenic acid | +32.9 ± 1.0 | Higher than reported experimental values |

| Benzenesulfenic acid | -2.6 ± 0.6 | Lower than experimental estimates |

Key findings:

- This compound has a moderate enthalpy of formation compared to methane- (-35.1 kcal/mol) and benzenesulfenic (-2.6 kcal/mol) acids, suggesting intermediate stability.

- The electron-withdrawing ethynyl group in ethynesulfenic acid destabilizes the molecule, resulting in a highly positive ΔfH⁰ (+32.9 kcal/mol) .

- Discrepancies between calculated and experimental values (e.g., methanesulfenic acid) highlight the need for revised thermochemical data for sulfenic acids .

Structural and Reactivity Comparisons

- Methanesulfenic acid (CH₃SOH) : The methyl group provides modest electron-donating effects, stabilizing the S–O bond slightly. However, its low enthalpy of formation (-35.1 kcal/mol) indicates higher stability than this compound, likely due to reduced steric strain .

- Benzenesulfenic acid (C₆H₅SOH) : Aromatic conjugation delocalizes electron density, stabilizing the sulfenyl group. However, steric hindrance from the benzene ring may limit its reactivity compared to the planar this compound .

- Ethynesulfenic acid (HC≡CSOH) : The sp-hybridized carbon in the ethynyl group withdraws electron density, weakening the S–O bond and increasing susceptibility to decomposition. This aligns with its high ΔfH⁰ (+32.9 kcal/mol), reflecting low stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.